molecular formula C4H8O3 B1676782 3-Methoxypropanoic acid CAS No. 2544-06-1

3-Methoxypropanoic acid

Cat. No.: B1676782
CAS No.: 2544-06-1
M. Wt: 104.1 g/mol
InChI Key: YSIKHBWUBSFBRZ-UHFFFAOYSA-N
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Description

3-Methoxypropanoic acid is an alkoxy acid with the molecular formula C4H8O3. It is known for its role in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a methoxy group attached to the third carbon of a propanoic acid chain.

Scientific Research Applications

3-Methoxypropanoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Methoxypropanoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and wear protective clothing when risk of exposure occurs .

Mechanism of Action

Target of Action

3-Methoxypropanoic acid, also known as 3-Methoxypropionic acid, is an alkoxy acid

Mode of Action

It’s known that the compound is produced through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil , but the exact interaction with its targets and the resulting changes are not well-understood

Biochemical Pathways

The compound is known to be produced from 1-nitroso-5,6-dihydrouracil , but the downstream effects of this process are not well-documented. More research is needed to summarize the affected pathways and their downstream effects.

Action Environment

It’s recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . It’s also advised to avoid contact with moisture and incompatible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropanoic acid can be synthesized through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen. This reaction yields this compound and methyl carbamate . The reaction conditions typically involve the use of methanol and a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound can be produced through the esterification of propanoic acid with methanol, followed by hydrolysis. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: 3-Methoxypropanol.

    Substitution: Various substituted propanoic acids.

Comparison with Similar Compounds

  • Methoxyacetic acid
  • 4-Methoxybutanoic acid
  • 2-Phenylpropanoic acid
  • 2-(2-Methoxyethoxy)acetic acid
  • Methyl 4-methoxybutyrate
  • α-Methylhydrocinnamic acid
  • 2-Methyl-2-phenylpropanoic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propionic acid

Comparison: 3-Methoxypropanoic acid is unique due to its specific structure, which includes a methoxy group attached to the third carbon of a propanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, methoxyacetic acid has a methoxy group attached to the second carbon, leading to different reactivity and applications.

Properties

IUPAC Name

3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKHBWUBSFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948317
Record name 3-Methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2544-06-1, 38094-42-7
Record name Propanoic acid, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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